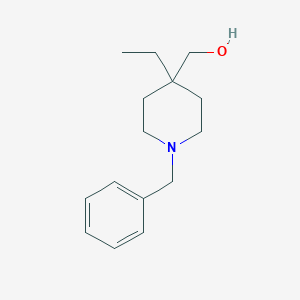

(1-Benzyl-4-ethylpiperidin-4-yl)methanol

Description

Properties

IUPAC Name |

(1-benzyl-4-ethylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-2-15(13-17)8-10-16(11-9-15)12-14-6-4-3-5-7-14/h3-7,17H,2,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRNKJKBPFAPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architectural Keystone of Modern Drug Discovery: A Technical Guide to Quaternary Carbon Piperidine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The piperidine motif is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products.[1][2][3][4][5] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise molecular interactions.[3][6] The introduction of a quaternary carbon center onto the piperidine ring elevates its structural complexity and rigidity, offering a powerful strategy to enhance binding affinity, selectivity, and overall drug-like properties.[7][8] This guide provides an in-depth exploration of the synthesis and application of these critical building blocks, offering field-proven insights for their strategic implementation in drug discovery programs.

The Strategic Advantage of Quaternary Piperidines in Medicinal Chemistry

The incorporation of a quaternary carbon center into a piperidine scaffold imparts significant conformational constraint. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to a substantial increase in potency. Furthermore, the three-dimensional arrangement of substituents around the quaternary center allows for a more precise and intricate exploration of chemical space, enabling the design of highly selective ligands that can differentiate between closely related protein targets.[3][7] This level of structural control is paramount in developing next-generation therapeutics with improved efficacy and reduced off-target effects. Many successful drugs, including agents for central nervous system disorders and oncology, feature this privileged structural motif.[5][6][9]

Key Synthetic Strategies for Constructing Quaternary Piperidine Cores

The construction of a quaternary carbon center, particularly in a stereodefined manner, presents a significant synthetic challenge. Over the years, chemists have developed a range of innovative methods to access these valuable building blocks. This section will detail some of the most robust and widely adopted strategies.

Diastereoselective Alkylation of Dihydropyridine Intermediates

A powerful approach for installing quaternary centers involves the regio- and diastereoselective C-alkylation of 1,2-dihydropyridines.[10] This method allows for the introduction of a wide range of alkyl and functionalized groups at the C2 position, creating a quaternary center with high diastereoselectivity. Subsequent reduction or addition of a carbon nucleophile to the resulting iminium ion proceeds with excellent stereocontrol, affording highly substituted piperidines.[10]

Experimental Protocol: Diastereoselective Alkylation and Reduction of a 1,2-Dihydropyridine [10]

-

Alkylation: To a solution of the 1,2-dihydropyridine (1.0 equiv) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂) at -78 °C under an inert atmosphere (N₂ or Ar), add the alkyl triflate or other reactive electrophile (1.1 equiv).

-

Stirring: Allow the reaction mixture to stir at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Reduction: Upon completion of the alkylation, add a solution of a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equiv) in methanol, dropwise to the reaction mixture at -78 °C.

-

Quenching and Work-up: After stirring for an additional 1-2 hours, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature, and then extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired piperidine with a quaternary center.

Aza-Prins Cyclization for Hydroxypiperidines

The aza-Prins cyclization is a highly efficient method for the synthesis of 4-hydroxypiperidines bearing a quaternary stereocenter at the C4 position.[11][12] This reaction involves the condensation of a homoallylic amine with a carbonyl compound, typically an aldehyde or ketone, under acidic conditions to form a six-membered ring. The use of gem-disubstituted homoallylic amines is key to the formation of the C4 quaternary center.[11][12]

Catalytic Asymmetric Alkylation under Phase-Transfer Conditions

Phase-transfer catalysis offers a powerful and practical approach for the enantioselective synthesis of δ-lactams possessing a chiral quaternary carbon center at the α-position.[13][14] By employing a chiral quaternary ammonium salt as the catalyst, the alkylation of 3-arylpiperidin-2-ones can be achieved with high yields and excellent enantioselectivity. A key innovation in this area is the use of a 2,2-diarylvinyl group on the lactam nitrogen, which acts as both a protecting group and an achiral auxiliary to enhance stereocontrol.[13][14]

| Substrate | Electrophile | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

| N-(2,2-diphenylvinyl)-3-phenylpiperidin-2-one | Benzyl bromide | 10 | 95 | 98 | [14] |

| N-(2,2-diphenylvinyl)-3-(4-chlorophenyl)piperidin-2-one | Ethyl iodide | 10 | 92 | 96 | [14] |

| N-(2,2-diphenylvinyl)-3-(2-naphthyl)piperidin-2-one | Allyl bromide | 10 | 88 | 97 | [14] |

| Table 1: Enantioselective Alkylation of 3-Arylpiperidin-2-ones via Phase-Transfer Catalysis. |

Metal-Catalyzed Approaches to Quaternary Centers

Transition metal catalysis provides a versatile platform for the construction of all-carbon quaternary centers.[8][15]

-

Palladium-Catalyzed Asymmetric Allylic Alkylation: This method is a powerful tool for forming C-C bonds and creating stereogenic centers.[7] The reaction proceeds through a π-allylpalladium intermediate, which is then attacked by a nucleophile.[7]

-

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A recently developed strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylates to generate 3-substituted tetrahydropyridines with high enantioselectivity.[9] Subsequent reduction affords the desired enantioenriched 3-substituted piperidines.

-

Iron-Catalyzed Cross-Electrophile Coupling: To overcome challenges like β-hydride elimination in traditional cross-coupling, iron-catalyzed cross-electrophile coupling of tertiary bromides and primary alkyl electrophiles has emerged as a valuable technique for forming all-carbon quaternary centers via a biomimetic SH2 mechanism.[8]

Applications in Drug Discovery: Case Studies

The utility of quaternary piperidine building blocks is best illustrated through their successful incorporation into drug candidates. These scaffolds are frequently found in molecules targeting a wide array of diseases.[5][16][17] For instance, derivatives of 3-alkyl-3-arylpiperidine form the core structure of several biologically active compounds.[14] The conformational rigidity and precise vectoral display of functional groups afforded by the quaternary center are often key to achieving the desired pharmacological profile.

Conclusion and Future Outlook

Quaternary carbon piperidine building blocks are indispensable tools in modern drug discovery. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing these structurally complex and valuable motifs. As our understanding of asymmetric catalysis and reaction mechanisms deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for their construction. The continued exploration of the chemical space defined by these three-dimensional scaffolds holds immense promise for the discovery of novel therapeutics with superior efficacy and safety profiles.

References

-

Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., Subba Reddy, B. V., & Lalli, C. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]

-

Movassaghi, M., & Hunt, D. K. (2011). Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers. PMC. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Le Roch, M., Gouault, N., Renault, J., Argouarch, G., Roisnel, T., Banik, S., Subba Reddy, B. V., & Lalli, C. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. [Link]

-

Chowdhury, S., Mao, J., Martynow, J., Zhao, H., Duffy, E., Wu, Y., Thakur, V., Sirasani, G., Tang, Y., & Collin, F. (2021). Memory of Chirality in the Asymmetric Synthesis of Piperidines with Vicinal Stereocenters by Intramolecular Sn2′ Reaction. ResearchGate. [Link]

-

(n.d.). Catalytic strategies for the construction of chiral quaternary carbon center. ResearchGate. [Link]

-

Billon-Souquet, F., Martens, T., & Royer, J. (1999). Asymmetric synthesis of polyfunctionalized piperidines: substitution at the C-4 position. Tetrahedron Letters, 40(19), 3731–3734. [Link]

-

Inukai, T., Kano, T., & Maruoka, K. (2019). Construction of a Quaternary Carbon Center by Catalytic Asymmetric Alkylation of 3-Arylpiperidin-2-ones Under Phase-Transfer Conditions. ResearchGate. [Link]

-

Inukai, T., Kano, T., & Maruoka, K. (2019). Construction of Quaternary Carbon Center by Catalytic Asymmetric Alkylation of 3‐Arylpiperidin‐2‐ones Under Phase‐Transfer Conditions. Angewandte Chemie International Edition, 58(52), 18885-18889. [Link]

-

Reddemma, M., Ganga Supraja, K., Sree Lakshmi, E., Indhu priya, A., Harika, S., & Mayuri, P. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Dounay, A. B., & Overman, L. E. (2003). Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules. PMC. [Link]

-

Bäckvall, J. E., & Järvestam, A. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(24), 9125–9130. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

(2026, January 29). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. Dakota Pharm. [Link]

-

Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

-

St. Denis, J. D., & Macmillan, D. W. C. (2024). Iron-Catalyzed Cross-Electrophile Coupling for the Formation of All-Carbon Quaternary Centers. Princeton University. [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116893. [Link]

-

González-Linares, F., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3236. [Link]

-

(2025, August 7). Synthesis and properties of quaternary ammonium salts on the basis of piperidine. ResearchGate. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7965-7975. [Link]

-

Oishi, T., & Ohtsuka, Y. (1998). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi, 118(4), 143-158. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. Regio- and Stereoselective 1,2-Dihydropyridine Alkylation/Addition Sequence for the Synthesis of Piperidines with Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ijnrd.org [ijnrd.org]

- 17. semanticscholar.org [semanticscholar.org]

The Strategic Incorporation of Gem-Disubstituted Piperidines in Modern Drug Discovery: A Technical Guide

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, celebrated for its prevalence in both natural products and a multitude of FDA-approved therapeutics.[1][2] Its saturated, three-dimensional structure offers a distinct advantage over flat, aromatic systems by enabling more precise and complex interactions within biological targets.[1] This guide delves into a specific, and increasingly vital, subclass: gem-disubstituted piperidine intermediates. The introduction of a quaternary carbon center onto the piperidine ring imparts profound effects on a molecule's conformational rigidity, metabolic stability, and physicochemical properties. We will explore the causal relationships behind the strategic use of this motif, detail robust synthetic methodologies for its creation, and examine its application in the development of cutting-edge therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of gem-disubstituted piperidines in their discovery programs.

The Rationale for Gem-Disubstitution: Beyond Simple Scaffolding

The decision to incorporate a gem-disubstituted piperidine is a strategic one, aimed at overcoming common challenges in drug development such as poor metabolic stability and non-ideal pharmacokinetic profiles. The core advantages stem from the so-called "Thorpe-Ingold effect" or gem-dimethyl effect, which has well-documented consequences on molecular conformation and reactivity.[3]

Conformational Rigidity and Pre-organization

A single substituent on a piperidine ring can exist in either an axial or equatorial position, leading to a mixture of conformers. Gem-disubstitution, however, locks the ring into a more defined conformation.[4] This pre-organization can be critical for biological activity. By constraining the molecule's shape, the entropic penalty of binding to a target protein is reduced, which can lead to a significant increase in binding affinity and potency.[3] This conformational restriction allows for the precise projection of pharmacophoric elements into three-dimensional space to optimize interactions with a protein's binding pocket.[5]

Metabolic Stability

The piperidine ring, particularly at positions alpha to the nitrogen, is often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[6] Introducing a gem-disubstituted center, especially with metabolically robust groups like methyl or fluoro, can effectively "shield" adjacent positions from enzymatic attack. This steric hindrance blocks common sites of metabolism, thereby increasing the compound's half-life and improving its overall pharmacokinetic profile.[7][8] For instance, spirocyclic piperidines are often employed to enhance metabolic stability.[7]

Modulation of Physicochemical Properties

The introduction of gem-disubstitution can fine-tune critical physicochemical properties. By increasing the fraction of sp³-hybridized carbons (Fsp³), a key metric in modern drug design, these scaffolds can improve aqueous solubility and reduce the likelihood of off-target effects often associated with flat, lipophilic molecules.[5] Spirocyclic piperidines, in particular, are noted for conferring superior physicochemical properties, including higher aqueous solubility.[5]

Key Synthetic Strategies for Gem-Disubstituted Piperidine Intermediates

The construction of the quaternary center on the piperidine ring requires specific and robust synthetic methodologies. The choice of strategy often depends on the desired substitution pattern (2,2-, 3,3-, or 4,4-) and the need for stereochemical control.

Synthesis of 3,3-Disubstituted Piperidines

The Bargellini Reaction: This classic multicomponent reaction is a powerful method for constructing 3,3-disubstituted piperidines. It involves the one-pot reaction of a protected 3-piperidinone with an alcohol (or other nucleophiles) and chloroform in the presence of a strong base.[9][10] This reaction efficiently assembles the gem-disubstituted core, which can then be further elaborated. This strategy was notably employed in the discovery of potent HDM2-p53 inhibitors.[9][11]

Enolate Dialkylation: A more traditional approach involves the sequential dialkylation of a lactam precursor. For instance, phenylglycinol-derived oxazolopiperidone lactams can be subjected to stereoselective enolate dialkylation, allowing for the controlled introduction of two different substituents at the 3-position.[12][13] The choice of the starting lactam's configuration and the order of substituent introduction are critical for achieving high stereoselectivity.[12]

Synthesis of 4,4-Disubstituted Piperidines

Dieckmann Condensation: 4-Piperidones are common precursors for 4,4-disubstituted piperidines. A classical route to 4-piperidones involves the addition of a primary amine to two equivalents of an alkyl acrylate, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation.[14][15] The resulting 4-piperidone can then be functionalized at the 4-position.

Alkylation of Isonipecotate Derivatives: Ethyl isonipecotate (ethyl piperidine-4-carboxylate) serves as a versatile starting material. Alkylation at the 4-position, followed by transformations such as the Curtius rearrangement, can provide access to 4-amino-4-alkyl/aryl piperidine building blocks.[16] This approach has been successfully used to synthesize key intermediates for CCR5 antagonists.[16]

Synthesis of 2,2-Disubstituted Piperidines

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA): This modern catalytic method provides an efficient route to enantioenriched 2,2-disubstituted piperidines.[17] The reaction constructs the chiral quaternary center with high stereocontrol, offering access to valuable building blocks for drug discovery programs.

Asymmetric Lithiation and Trapping: Chiral N-Boc protected piperidines can undergo diastereoselective lithiation at the 2-position, followed by trapping with an electrophile. This method allows for the stereocontrolled introduction of a second substituent at the alpha-carbon.[5][18]

Synthesis of Spirocyclic Piperidines

Ring-Closing Metathesis (RCM): RCM is a powerful tool for constructing spirocyclic systems. A diene precursor, often synthesized by attaching two alkenyl chains to a suitable scaffold, can undergo intramolecular cyclization using a ruthenium-based catalyst (e.g., Grubbs catalyst) to form the spiro-piperidine core.[12][19]

Radical Hydroarylation: Photoredox catalysis can be employed for the construction of spirocyclic piperidines from linear aryl halide precursors. This method involves the light-driven formation of an aryl radical, which then undergoes regioselective cyclization to afford complex spiropiperidines under mild conditions.

Applications in Drug Discovery: Case Studies

The strategic advantages of gem-disubstitution are best illustrated through their successful application in drug discovery programs targeting a range of diseases.

Case Study: HDM2-p53 Interaction Inhibitors

The interaction between HDM2 and the tumor suppressor p53 is a critical target in oncology. Small molecules that can block this protein-protein interaction (PPI) can restore p53 function and induce apoptosis in cancer cells. Researchers discovered a series of potent inhibitors based on a 3,3-disubstituted piperidine scaffold.[9][11]

-

Core Structure: The gem-disubstituted piperidine core was assembled efficiently using the Bargellini reaction.[9]

-

Role of Gem-Disubstitution: The rigid piperidine conformation was crucial for orienting the key pharmacophoric groups into the Phe19, Trp23, and Leu26 pockets of the HDM2 protein.[11] Computational studies highlighted the pivotal role of the piperidine ring conformation in achieving high binding affinity.[9]

-

Outcome: This research led to the discovery of orally bioavailable and efficacious HDM2-p53 inhibitors that demonstrated tumor regression in multiple human cancer xenograft models.[9]

Case Study: Neurokinin 1 (NK1) Receptor Antagonists

The NK1 receptor is a target for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. A novel class of high-affinity NK1 antagonists was developed based on a 4,4-disubstituted piperidine ring system.

-

Core Structure: These antagonists feature two distinct substituents at the 4-position of the piperidine ring.

-

Role of Gem-Disubstitution: The 4,4-disubstitution pattern allowed for the optimal positioning of a lipophilic benzyl ether side chain, which was found to be essential for high NK1 affinity. The rigid scaffold likely plays a key role in maintaining this optimal orientation for receptor binding.

-

Outcome: The structure-activity relationship studies led to the identification of potent and orally active NK1 antagonists with excellent in vivo profiles.

Other Therapeutic Areas

-

PARP Inhibitors: The structural rigidity and metabolic stability offered by gem-disubstituted piperidines have made them attractive scaffolds in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[20][21]

-

Kinase Inhibitors: The three-dimensional nature of these intermediates allows for the development of selective kinase inhibitors by enabling interactions that extend beyond the flat ATP-binding pocket.[22]

-

CNS Disorders: The ability to modulate physicochemical properties makes gem-disubstituted piperidines valuable in designing drugs that need to cross the blood-brain barrier for treating central nervous system (CNS) disorders.[20]

Experimental Protocols

Protocol: Synthesis of a 3,3-Disubstituted Piperidine Core via Bargellini Reaction

This protocol is adapted from the synthesis of key intermediates for HDM2-p53 inhibitors.[9]

Reaction: One-pot synthesis of a gem-disubstituted piperidine core.

Materials:

-

N-Boc-3-piperidinone

-

Desired alcohol (R₁-OH)

-

Chloroform (CHCl₃)

-

Sodium Hydroxide (NaOH)

-

Solvent (e.g., Dichloromethane - DCM)

Procedure:

-

To a solution of N-Boc-3-piperidinone and the desired alcohol (R₁-OH) in a suitable solvent at 0 °C, add a solution of sodium hydroxide.

-

Add chloroform dropwise to the stirred solution, maintaining the temperature between 0-10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 3-alkoxy-3-carboxymethyl-piperidine intermediate.

Causality: The Bargellini reaction proceeds through the in-situ formation of a dichlorocarbene from chloroform and a strong base. This reacts with the piperidinone to form a reactive epoxide intermediate, which is then opened by the alcohol nucleophile to generate the quaternary center.[10] Careful temperature control is crucial due to the exothermic nature of the reaction.

Protocol: Synthesis of a 4,4-Disubstituted Piperidine Precursor via Dieckmann Condensation

This protocol outlines a general approach to a 4-piperidone core, a precursor to 4,4-disubstituted systems.[14]

Reaction: Intramolecular cyclization of a diester to form a β-keto ester.

Materials:

-

N-substituted bis(2-carboxyethyl)amine diester

-

Strong base (e.g., Sodium ethoxide, Potassium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene, THF)

-

Acid for workup (e.g., aqueous HCl)

Procedure:

-

Dissolve the diester precursor in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the strong base portion-wise or as a solution in the same solvent, maintaining the temperature as required for the specific base (e.-g., reflux for sodium ethoxide in toluene).

-

Stir the reaction mixture for several hours until the cyclization is complete (monitor by TLC).

-

Cool the reaction mixture and carefully quench by adding it to a cold acidic aqueous solution.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting β-keto ester can be used directly or undergo subsequent hydrolysis and decarboxylation to yield the N-substituted 4-piperidone.

Causality: The strong base deprotonates the carbon alpha to one of the ester carbonyls, generating an enolate. This enolate then attacks the second ester carbonyl in an intramolecular fashion, leading to the formation of the six-membered ring and expulsion of an alkoxide.[15] The reaction is driven to completion by the deprotonation of the acidic proton between the two carbonyls in the product.

Data Presentation & Visualization

Table 1: Impact of Gem-Disubstitution on Physicochemical Properties

| Scaffold | Parent Compound LogP | Gem-Disubstituted Analog LogP | Fsp³ | Rationale for Change |

| Piperidine | 1.1 | 1.9 (4,4-dimethyl) | 1.0 | Increased lipophilicity due to methyl groups. |

| Spiro[4.5]decane | 3.6 | 2.9 (aza-spiro) | >0.8 | Increased polarity and 3D character from N-heterocycle. |

| Phenylpiperidine | 3.2 | 2.5 (spiro-oxindole) | >0.6 | Introduction of polar lactam reduces lipophilicity. |

Note: LogP values are calculated estimates and serve for comparative purposes.

Diagrams

Caption: Key synthetic workflows for 3,3- and 4,4-disubstituted piperidines.

Caption: The impact of gem-disubstitution on molecular properties and drug discovery outcomes.

Conclusion and Future Outlook

Gem-disubstituted piperidine intermediates represent a powerful class of building blocks for modern drug discovery. Their ability to confer conformational rigidity, enhance metabolic stability, and fine-tune physicochemical properties provides medicinal chemists with a robust tool to address common liabilities in lead optimization. The synthetic methodologies to access these scaffolds, from classic multicomponent reactions to modern catalytic approaches, are becoming increasingly sophisticated and reliable, enabling the systematic exploration of this valuable chemical space. As drug discovery continues to tackle more challenging biological targets, such as protein-protein interactions, the strategic incorporation of three-dimensional, sp³-rich scaffolds like gem-disubstituted piperidines will undoubtedly play an even more critical role in the development of the next generation of therapeutics.

References

-

Waters, B. M. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

-

Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (2025). Semantic Scholar. [Link]

-

Gonzalez-Lopez de Turiso, F., Sun, D., He, W., et al. (2016). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 7(2), 155-160. [Link]

-

Jones, S. P., Firth, J. D., Wheldon, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. [Link]

-

Gonzalez-Lopez de Turiso, F., Sun, D., He, W., et al. (2016). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 7(2), 155-160. [Link]

-

Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431-4439. [Link]

-

Tomar, R., Bhattacharya, D., & Babu, S. A. (2022). Direct Lactamization of β-Arylated δ-Aminopentanoic Acid Carboxamides: En Route to 4-aryl-2-Piperidones, Piperidines, Antituberculosis Molecule Q203 (Telacebec) and its Analogues. ResearchGate. [Link]

-

Ten'kovtsev, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4945. [Link]

-

Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC. [Link]

-

He, L., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3749-3752. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

-

Amat, M., et al. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. OUCI. [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). [Link]

-

Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions. [Link]

-

kyanite. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. [Link]

-

Sun, A. W., Hess, S. N., & Stoltz, B. M. (2019). Existing approaches for gem-disubstituted piperazines and piperazinones. ResearchGate. [Link]

-

Anderson, K. W., & Martin, S. F. (2003). Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. Synthesis of pyrrolidines and piperidines. Organic Letters, 5(16), 2813-2815. [Link]

-

Foley, D. A., & O'Brien, P. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. ACS Medicinal Chemistry Letters. [Link]

-

Smith, C. M., & Roizen, J. L. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 16, 285-296. [Link]

-

Serafini, M., Murgia, I., Giustiniano, M., & Tron, G. C. (2021). The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 26(2), 464. [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. [Link]

-

Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane from D-Lysine and D-Ornithine. (n.d.). ResearchGate. [Link]

-

Rowles, I., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Organic & Biomolecular Chemistry, 18(28), 5359-5363. [Link]

-

Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. (n.d.). ResearchGate. [Link]

-

Tice, C. M. (2021). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Link]

-

Intramolecular metalloamination of N,N-dimethylhydrazinoalkenes: a versatile method to access functionalized piperidines and pyrrolidines. (n.d.). Semantic Scholar. [Link]

-

Słoczyńska, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 288, 116514. [Link]

- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (n.d.).

-

Sharma, A., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 61(17), 7676-7697. [Link]

-

Xiao, D., et al. (2013). Conformation of gem-disubstituted alkylarylpiperidines and their implication in design and synthesis of a conformationally-rigidified NK1 antagonist. OUCI. [Link]

-

El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 223-234. [Link]

-

Al-Salahi, R., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. [Link]

-

Sun, A. W., et al. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 10(3), 788-792. [Link]

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]

-

Salmaso, V., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Molecules, 26(11), 3326. [Link]

-

Katneni, K., et al. (2016). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Medicinal Chemistry, 12(5), 457-466. [Link]

-

[Co(TPP)]-Catalyzed Formation of Substituted Piperidines. (n.d.). ChemRxiv. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. [Link]

-

Influence of piperidine ring on stability and reactivity of piperine. (n.d.). ResearchGate. [Link]

-

Hunt, J. A., et al. (2009). Disubstituted pyrimidines as Lck inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(18), 5440-5443. [Link]

-

Davulcu, A. K., et al. (2017). CuH-Catalyzed Regioselective Intramolecular Hydroamination for the Synthesis of Alkyl-Substituted Chiral Aziridines. Journal of the American Chemical Society, 139(38), 13241-13244. [Link]

-

Chen, Y., et al. (2022). Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. European Journal of Medicinal Chemistry, 241, 114631. [Link]

Sources

- 1. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformation of gem-disubstituted alkylarylpiperidines and their implication in design and synthesis of a conformationa… [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 20. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Disubstituted pyrimidines as Lck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Anchor: Engineering Privileged Scaffolds for GPCR Ligand Discovery

Executive Summary

The piperidine ring is arguably the most versatile "privileged structure" in G-Protein Coupled Receptor (GPCR) medicinal chemistry. Found in over 12,000 biologically active compounds and a significant percentage of FDA-approved CNS drugs, it serves not merely as a linker, but as a critical pharmacophoric anchor.

This technical guide dissects the structural and synthetic logic required to deploy piperidine scaffolds effectively. We move beyond basic definitions to explore the Asp3.32 salt-bridge mechanic , conformational restriction via spiro-cyclization , and modular library synthesis . This content is designed for medicinal chemists seeking to optimize hit-to-lead campaigns for aminergic and peptide-binding GPCRs.

The Pharmacophore: Structural Basis of Privilege[1][2]

The ubiquity of piperidine in GPCR ligands (e.g., Fentanyl, Haloperidol, Donepezil) is not accidental. It is driven by the conserved architecture of the Class A GPCR transmembrane (TM) bundle.

The Asp3.32 Anchor

In aminergic GPCRs (Dopamine, Serotonin, Histamine, Opioid), a conserved aspartic acid residue at position 3.32 (Ballesteros-Weinstein numbering) in TM3 acts as the primary recognition site.

-

Mechanism: The basic nitrogen of the piperidine ring (

) is protonated at physiological pH. -

Interaction: This cation forms a strong ionic bond (salt bridge) with the carboxylate anion of Asp3.32.

-

Causality: This interaction anchors the ligand in the orthosteric pocket, allowing substituents at the C4 position to probe the hydrophobic "message" domain (often engaging Trp6.48) and N-substituents to reach the extracellular "address" domain.

Visualization: The Orthosteric Interaction Map

The following diagram illustrates the canonical binding mode of a 4-phenylpiperidine ligand within a D2-like receptor pocket.

Caption: Canonical binding interaction of a 4-substituted piperidine within an aminergic GPCR pocket. The Asp3.32-Nitrogen salt bridge is the thermodynamic anchor.

Strategic Scaffold Classification

Piperidine is not a monolith.[1][2][3][4][5] The substitution pattern dictates the vector of the substituents and the receptor subtype selectivity.

| Scaffold Class | Key Structural Feature | Primary GPCR Targets | Representative Drugs |

| 4-Phenylpiperidine | Aryl group at C4; flexible "tail" at N1. | Opioid ( | Fentanyl, Meperidine |

| 4-Aminopiperidine | Nitrogen at C4 allows H-bond donation/acceptance. | 5-HT | Pimavanserin, Astemizole |

| Spiro-piperidine | Quaternary carbon at C4; locks conformation. | CGRP, Sigma-1, Nociceptin | UVM147, Fluspirilene |

| Benzoylpiperidine | Ketone linker provides rigidity and H-bond acceptor. | 5-HT | Ketanserin, Volinanserin |

The Case for Spiro-Cycles

Recent trends favor spiro-piperidines (e.g., spiro[isobenzofuran-1,4'-piperidine]).

-

Entropy: By locking the conformation, the entropic penalty upon binding is reduced (

). -

IP Space: Spiro-cycles often break out of crowded patent landscapes dominated by simple 4-phenylpiperidines.

-

Metabolic Stability: Quaternary carbons block metabolic oxidation at the labile C4 position.

Synthetic Protocol: Modular Assembly of 4-Arylpiperidines

While spiro-synthesis is elegant, the Suzuki-Miyaura coupling of enol triflates remains the most robust method for generating diverse libraries of 4-arylpiperidines for SAR (Structure-Activity Relationship) exploration.

Experimental Workflow

Objective: Synthesize a library of 4-aryl-1-benzylpiperidines to probe the hydrophobic pocket.

Reagents:

-

Scaffold: N-Boc-4-piperidone

-

Activation: LiHMDS, PhNTf

(N-phenyl-bis(trifluoromethanesulfonimide)) -

Coupling: Aryl boronic acids, Pd(dppf)Cl

, K

Step-by-Step Protocol:

-

Enol Triflate Formation (The Activation):

-

Cool a solution of N-Boc-4-piperidone (1.0 equiv) in dry THF to -78°C under Argon.

-

Add LiHMDS (1.1 equiv) dropwise. Rationale: Kinetic deprotonation prevents self-condensation.

-

Stir for 30 mins, then add PhNTf

(1.05 equiv) in THF. -

Warm to 0°C and quench with saturated NH

Cl. -

Validation:

H NMR should show the disappearance of ketone

-

-

Suzuki Coupling (The Diversification):

-

Dissolve the enol triflate (1.0 equiv) and Aryl-B(OH)

(1.2 equiv) in 1,4-dioxane/H -

Add K

CO -

Add Pd(dppf)Cl

(5 mol%). Heat to 80°C for 4-12 hours. -

Workup: Filter through Celite, extract with EtOAc.

-

-

Hydrogenation & Deprotection (The Finish):

-

To obtain the saturated piperidine: Hydrogenate (H

, Pd/C) in MeOH. -

Remove Boc group with TFA/DCM (1:4).

-

Final Form: Isolate as the HCl or fumarate salt for biological testing stability.

-

Synthetic Logic Flow

This workflow allows for "late-stage diversification" at the C4 position.

Caption: Modular workflow for 4-arylpiperidine synthesis. Step 3 is the primary diversity-generating step.

Advanced Medicinal Chemistry: Bitopic Ligands

Once a high-affinity piperidine core is established (targeting the orthosteric site), the next step in lead optimization is often the conversion into a Bitopic Ligand .

The Concept

GPCRs possess an "entryway" or vestibule (allosteric site) that is less conserved than the orthosteric site.

-

Strategy: Attach a linker to the piperidine nitrogen.

-

Goal: The piperidine binds Asp3.32 (Orthosteric), while the linker extends to the vestibule to engage secondary residues.

-

Outcome: Increases subtype selectivity (e.g., D3 vs D2 selectivity) and residence time.

Example: CCR5 Antagonists

In the development of Maraviroc (CCR5 antagonist), the tropane/piperidine core anchors the molecule, while the amide-linked aryl group interacts with the extracellular loops, preventing HIV entry.

References

-

Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry. Link

-

Ballesteros, J. A., & Weinstein, H. (1995). "Integrated methods for the construction of three-dimensional models and computational probing of structure-function relations in G protein-coupled receptors." Methods in Neurosciences. Link

-

Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology. Link

-

Michino, M., et al. (2015). "Structural insights into GPCR signaling activated by peptide ligands." Nature Reviews Drug Discovery. Link

-

Meyer, M. D. (2019). "The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines." Journal of Medicinal Chemistry. Link

-

Zeitler, K., & MacMillan, D. W. (2016). "Synthesis of Spirocyclic Piperidines by Radical Hydroarylation." Nature Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Studies on the structure-activity relationship of the basic amine of phenylpiperazines as melanocortin-4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting incomplete reduction of hindered piperidine esters

Current Status: Online Role: Senior Application Scientist Ticket: #4492-HPE (Incomplete Reduction of Hindered Piperidine Esters)

Executive Summary: Why This Reaction Fails

Reducing hindered piperidine esters is deceptively difficult because you are fighting a war on two fronts: Thermodynamics (Coordination) and Kinetics (Sterics) .[1]

-

The Nitrogen Trap (Thermodynamic): The basic nitrogen lone pair in the piperidine ring is a "hydride sink." It rapidly coordinates with Lewis acidic reducing agents (like

or -

The Steric Wall (Kinetic): If the ester is hindered (e.g., adjacent to a quaternary carbon or the piperidine ring itself is substituted), the trajectory for the nucleophilic hydride attack (Burgi-Dunitz angle) is blocked.

-

The Workup Mirage: Often, the reduction did work, but the resulting amino-alcohol is trapped in a stable aluminate complex or lost in an emulsion during aqueous workup.

Diagnostic Workflow

Before adding more reagent, diagnose the specific failure mode using this logic tree.

Figure 1: Decision matrix for troubleshooting incomplete reductions. Blue path addresses coordination; Yellow addresses kinetics; Red addresses isolation.[1]

Technical Solutions & Protocols

Issue A: The Nitrogen "Hydride Sink"

Symptom: Reaction stalls at ~50% conversion regardless of time.

Mechanism: Standard stoichiometry for ester reduction is 0.5-0.75 eq of

Corrective Protocol: The "Saturation" Method

-

Reagent:

(Lithium Aluminum Hydride).[1][2] -

Stoichiometry: Use 3.0 to 4.0 equivalents relative to the ester. You must saturate the nitrogen lone pair and provide excess hydride for the carbonyl.

-

Solvent: THF (Reflux).[1][3] Diethyl ether often boils too low to overcome the activation energy of hindered substrates.

Issue B: Extreme Steric Hindrance

Symptom: Starting material remains even with excess LAH at reflux.[1] Mechanism: The carbonyl carbon is physically shielded.[1] The bulky aluminohydride anion cannot approach.[1]

Corrective Protocol: The "Super-Hydride" Switch

| Parameter | Standard Protocol (LAH) | High-Power Protocol (Super-Hydride) |

| Reagent | ||

| Eq. | 3.0 - 4.0 | 2.5 - 3.0 |

| Temp | ||

| Selectivity | Low | Very Low (Reduces almost everything) |

| Workup | Fieser / Rochelle | Oxidative (H2O2/NaOH) to remove Boron |

Issue C: The "Missing Product" (Workup Failure)

Symptom: TLC shows conversion, but the isolated yield is <20%. The aqueous layer is milky or a gelatinous puck formed.[1] Mechanism: Amino-alcohols form incredibly stable "ate" complexes with aluminum salts.[1] Standard acid/base washes fail to break these bonds, trapping your product in the aqueous/solid phase.[1]

Corrective Protocol: The Rochelle's Salt Method This is the mandatory workup for amino-alcohol reductions. Tartrate binds aluminum more tightly than your amine does.[1]

-

Quench: Dilute reaction with ether/THF. Cool to

. -

Add: Slowly add Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt) . Use 20 mL per gram of LAH used.[1]

-

The Critical Step: STIR VIGOROUSLY at room temperature.

-

Separate: The aluminum is now sequestered in the aqueous layer.[1] Extract the aqueous layer 3x with DCM (amino alcohols love water; DCM pulls them out better than ether).[1]

Mechanistic Visualization

Understanding the coordination trap is vital for adjusting your stoichiometry.[1]

Figure 2: The nitrogen lone pair coordinates with the aluminum species (The Trap), preventing hydride transfer. Excess reagent and heat are required to bypass this thermodynamic sink.

Frequently Asked Questions (FAQ)

Q: Can I use

Q: My product is water-soluble. How do I get it out of the Rochelle's solution? A: If your piperidine alcohol is small/polar, do not use water for the workup.

-

Alternative: Use the Glauber’s Salt method.[1][2][4] Add solid

to the reaction mixture until the grey LAH turns into a white, granular solid.[2] Filter off the solids and wash with dry THF.[1] Evaporate the filtrate. This avoids an aqueous phase entirely.[1]

Q: I see the product on TLC, but it disappears after column chromatography. A: Amino-alcohols stick to silica gel.

-

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent system.[1] This deactivates the acidic sites on the silica that would otherwise bind your amine.

References

-

Brown, H. C., & Krishnamurthy, S. (1976).[1][5] Lithium Triethylborohydride (Super-Hydride): A Superior Reagent for the Reduction of Hindered Esters.[6] Journal of Organic Chemistry.[1][3][7]

-

Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis.[1][3][6][8][9] (Standard reference for the Fieser Workup).

-

Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis.[1][3][6] Wiley-VCH.[1][7] (Definitive text on hydride selectivity and mechanisms).

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for N-coordination issues). [1]

-

Chandra, T., & Zebrowski, J. P. (2024).[1] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[1][4] ACS Chemical Health & Safety.[1][4] (Safety protocols for large scale LAH). [1]

Sources

- 1. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Workup [chem.rochester.edu]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. real.mtak.hu [real.mtak.hu]

- 8. rushim.ru [rushim.ru]

- 9. Lithium triethylborohydride, LiTEBH, Superhydride [organic-chemistry.org]

Technical Support Center: Purification of (1-Benzyl-4-ethylpiperidin-4-yl)methanol Oil

Welcome to the technical support center for the purification of (1-Benzyl-4-ethylpiperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable piperidine derivative. Our goal is to equip you with the knowledge to troubleshoot issues effectively and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying (1-Benzyl-4-ethylpiperidin-4-yl)methanol oil?

A1: (1-Benzyl-4-ethylpiperidin-4-yl)methanol is a tertiary amine and a primary alcohol, presenting a unique set of purification challenges. As an oil with a high boiling point, it is not always amenable to simple distillation.[1][2] Its basic nature, due to the piperidine nitrogen, can lead to strong interactions with silica gel, causing significant peak tailing during column chromatography.[3] Furthermore, common impurities from its synthesis—such as unreacted starting materials (e.g., 1-benzyl-4-piperidone) or byproducts—may have similar polarities, complicating separation.

Q2: How do I choose the best initial purification strategy for my crude oil?

A2: The optimal strategy depends on the scale of your reaction and the impurity profile.

-

For initial cleanup and removal of non-basic or acidic impurities: An acid-base extraction is a rapid and effective first step.[3]

-

For removing polar, non-volatile impurities: Flash column chromatography is the most common and versatile method.[4]

-

If the compound is thermally stable and the impurities have significantly different boiling points: Vacuum distillation can be a viable option for large-scale purification.[2][5]

-

If the compound can be induced to crystallize (often as a salt): Crystallization is an excellent method for achieving high purity.[6]

Troubleshooting Guide: Experimental Scenarios

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Scenario 1: Column Chromatography Issues

Q3: I'm running a silica gel column, but my product is smearing down the column and I'm seeing severe peak tailing on my TLC plates. What's happening?

A3: This is a classic issue when purifying basic compounds like piperidine derivatives on acidic silica gel.[3] The lone pair of electrons on the piperidine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding and acid-base interactions. This causes some molecules of your product to "stick" to the stationary phase and elute much slower than the bulk, resulting in tailing.

Solution: To mitigate this, you need to deactivate the acidic sites on the silica. Add a small amount of a volatile base to your eluent system.

-

Recommended Additive: Add 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase.[7]

-

Causality: The triethylamine is a stronger base than your product and will preferentially bind to the acidic sites on the silica, effectively "masking" them. This allows your (1-Benzyl-4-ethylpiperidin-4-yl)methanol to travel through the column with minimal unwanted interaction, resulting in sharper bands and symmetrical peaks.

Q4: My crude product is a dark yellow/brown oil, and even after chromatography, the purified fractions are still tinted yellow. How can I remove the color?

A4: A persistent yellow tint often indicates the presence of minor, highly conjugated impurities or oxidation products.[7] Piperidine derivatives can be susceptible to oxidation. While chromatography should remove most impurities, some may co-elute with your product.

Solutions:

-

Activated Carbon Treatment: Before chromatography, dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-2% w/w) of activated carbon and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon, and then concentrate the filtrate. The activated carbon will adsorb many of the colored impurities.

-

Alternative Chromatography: If the impurity co-elutes on silica, consider using a different stationary phase. Alumina (basic or neutral) can be an excellent alternative for basic compounds and may offer different selectivity.

Scenario 2: Crystallization & Product Isolation Issues

Q5: My product is an oil, and I can't get it to crystallize. Are there any options?

A5: Directly crystallizing (1-Benzyl-4-ethylpiperidin-4-yl)methanol can be difficult. However, you can often induce crystallization by converting it into a salt. The introduction of ionic character and a rigid crystal lattice can significantly improve the chances of obtaining a solid.

Solution: Salt Formation

-

Dissolve your purified oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of an acid, such as hydrochloric acid (e.g., 2M HCl in diethyl ether) or oxalic acid in ethanol, dropwise while stirring.

-

The corresponding salt (hydrochloride or oxalate) will often precipitate out of the solution as a crystalline solid.

-

Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.[3] This salt can then be recrystallized to achieve very high purity.[6] If you need the free base, you can regenerate it by dissolving the salt in water, basifying with NaOH or K₂CO₃, and extracting with an organic solvent.[7]

Q6: After my aqueous workup and extraction, I'm struggling to remove all the water from my product oil. My NMR shows a significant water peak.

A6: Water can be a persistent impurity, especially if the compound has hygroscopic properties or forms hydrates.[8] Standard drying with magnesium or sodium sulfate may not be sufficient.

Solutions:

-

Azeotropic Removal: Dissolve the oil in a solvent that forms a low-boiling azeotrope with water, such as toluene. Concentrate the solution on a rotary evaporator. The toluene-water azeotrope will be removed, effectively drying the compound. Repeat this process 2-3 times for best results.

-

High Vacuum Drying: Place the oil in a suitable flask and dry it under high vacuum (using a vacuum pump, not just a water aspirator) for several hours, possibly with gentle heating if the compound is thermally stable.

Purification Method Selection

The choice of purification method is critical and depends on the scale, purity requirements, and nature of the impurities.

| Purification Technique | Applicability & Use Case | Typical Purity | Advantages | Disadvantages |

| Acid-Base Extraction | Initial cleanup to separate the basic product from neutral or acidic impurities.[3] | 80-98% | Simple, fast, scalable, and cost-effective. | Does not remove other basic impurities. |

| Flash Chromatography | Primary method for purifying research-scale quantities (<50 g). Effective for separating compounds with different polarities.[4] | >98% | High resolution, applicable to a wide range of impurities. | Can be slow, requires significant solvent, potential for product loss on the column. |

| Vacuum Distillation | Purification of large-scale, thermally stable liquids with different boiling points.[1][2] | >97% | Excellent for solvent removal and purification of high-boiling oils. | Requires specialized equipment; not suitable for heat-sensitive compounds.[9] |

| Crystallization (as a salt) | Final purification step to achieve very high purity for analytical standards or API-grade material.[6] | >99.5% | Can yield exceptionally pure material, removes isomers and closely related impurities. | Product must be solid or form a stable crystalline salt; yield can be variable. |

Workflow for Purification Method Selection

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for (1-Benzyl-4-ethylpiperidin-4-yl)methanol.

Caption: Decision workflow for purifying (1-Benzyl-4-ethylpiperidin-4-yl)methanol.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for purifying (1-Benzyl-4-ethylpiperidin-4-yl)methanol using silica gel flash chromatography.

1. TLC Analysis and Eluent Selection:

-

Dissolve a small amount of the crude oil in dichloromethane.

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate in various solvent systems. A good starting point is a mixture of ethyl acetate (EtOAc) and hexanes. If the product does not move, gradually add methanol (MeOH) to the EtOAc.

-

Key Insight: For basic compounds like this, add 1% triethylamine (Et₃N) to the developing solvent to prevent tailing.[7]

-

An optimal solvent system should give your product a Retention Factor (Rf) of approximately 0.25-0.35.

2. Column Packing:

-

Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

-

Prepare a slurry of silica gel in your chosen eluent (e.g., Hexanes/EtOAc/Et₃N 50:50:1).

-

Pour the slurry into the column and use positive pressure (flash) to pack the bed firmly, ensuring no air bubbles are trapped.

3. Sample Loading:

-

Dissolve your crude oil in a minimal amount of dichloromethane or the eluent.

-

Alternatively, for less soluble oils, use a "dry loading" technique: dissolve the oil in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

-

Begin eluting the sample through the column using your selected solvent system under positive pressure.[3]

-

Collect the eluate in a series of fractions (e.g., in test tubes or vials). The fraction size will depend on the column size.

5. Analysis and Product Isolation:

-

Analyze the collected fractions by TLC to identify which ones contain the purified product.

-

Combine the pure fractions into a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified (1-Benzyl-4-ethylpiperidin-4-yl)methanol oil.

References

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

Sutong Technology. Pharmaceutical Distillation: Methods, Processes, and Applications. [Link]

-

BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. [Link]

-

Annamalai University. PHARMACEUTICS I - CHAPTER 11- DISTILLATION. [Link]

-

ACS Publications. (2018). Formation of Crystalline Hydrates by Nonionic Chaotropes and Kosmotropes: Case of Piperidine. Crystal Growth & Design. [Link]

-

IUCr Journals. (2004). Structures of piperazine, piperidine and morpholine. [Link]

-

Semantic Scholar. A Comprehensive Review of Distillation in the Pharmaceutical Industry. [Link]

-

Aovite. Top 5 Applications of Molecular Distillation in the Pharmaceutical Industry. [Link]

-

PubMed. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

-

Autech. (2025). What are the key steps in the purification of pharmaceutical intermediates?. [Link]

-

The Pharma Master. Troubleshooting. [Link]

-

ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

-

PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

-

SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

-

Matrix Fine Chemicals. (1-BENZYLPIPERIDIN-4-YL)METHANOL | CAS 67686-01-5. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

LCGC International. (2025). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

-

SIELC Technologies. (2018). 1-Benzyl-4-(phenylamino)piperidine-4-methanol. [Link]

-

Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

-

Phenomenex. Troubleshooting Guide. [Link]

-

RSC Publishing. Mild general synthesis of 4-substituted piperidines. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

DTIC. (2025). Piperidine Synthesis. [Link]

-

DTIC. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.

- Google Patents.

Sources

- 1. sutongtechnology.com [sutongtechnology.com]

- 2. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. chemrevlett.com [chemrevlett.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. njhjchem.com [njhjchem.com]

Optimizing reaction temperature for piperidine C4-alkylation

Topic: Optimizing Reaction Temperature for Piperidine C4-Alkylation Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The "C4 Challenge"

Direct C4-alkylation of saturated piperidines is chemically non-trivial due to the high stability of the C4(sp³)-H bond compared to the activated α-amino C2 position. In 95% of medicinal chemistry applications, "Piperidine C4-alkylation" is achieved via one of two routes:

-

The Indirect Route (Standard): C4-selective Minisci alkylation of a pyridine precursor, followed by ring reduction.

-

The Direct Route (Advanced): Transition-metal catalyzed C–H activation using specific directing groups (e.g., aminoquinolines).

Temperature plays a divergent role in these pathways: it drives radical kinetics in the indirect route but dictates catalyst stability and C–H insertion barriers in the direct route.

Module 1: Thermodynamic Control & Methodology Selection

Q: I am trying to directly alkylate N-Boc-piperidine at C4 using standard radical conditions, but I only see C2 products. Is my temperature too high? A: No, your temperature is likely not the issue—your substrate is.

-

The Science: In saturated amines, hydrogen atom transfer (HAT) is electronically governed to favor the α-position (C2) because the resulting α-amino radical is stabilized by the adjacent nitrogen lone pair (captodative effect). Temperature adjustment cannot overcome this inherent thermodynamic bias.

-

The Fix: You must switch strategies.

-

Option A: Use a Pyridine precursor.[1][2] The electron-deficient ring destabilizes the α-position (C2/C6) relative to C4 under radical nucleophilic attack (Minisci reaction).

-

Option B: If you must use piperidine, you need a Directing Group (DG) (e.g., 8-aminoquinoline) and a transition metal catalyst (Pd or Ru) that geometrically forces activation at the distal C4 position.

-

Q: How does temperature influence regioselectivity in the Minisci reaction (Pyridine route)? A: Temperature primarily affects yield and catalyst turnover , not regioselectivity.

-

C2 vs. C4 Selectivity: This is governed by sterics and electronics. If you run a Minisci reaction on unsubstituted pyridine at 25°C or 80°C, you will still get a mixture favoring C2/C4.

-

The "Temperature Knob":

-

< 40°C (Photoredox): Preserves catalyst lifetime but may suffer from slow radical generation rates.

-

60–80°C (Thermal Ag/Persulfate): Increases radical flux but promotes decarboxylation of the alkyl source and polymerization of the substrate.

-

Module 2: Troubleshooting the Minisci Route (Pyridine Precursor)

Q: My thermal Minisci reaction (AgNO₃/ (NH₄)₂S₂O₈) at 80°C turns black immediately and yields are <20%. A: You are likely experiencing oxidative decomposition or "Silver Mirror" precipitation due to thermal runaway.

-

Diagnosis: At 80°C, persulfate decomposes rapidly, generating a high flux of sulfate radicals. If the substrate concentration is too low, these radicals oxidize the catalyst (Ag) or the product/substrate non-selectively (tarring).

-

Protocol Adjustment:

-

Lower Temp: Reduce to 50–60°C . This is the "sweet spot" for thermal Minisci.

-

Stepwise Addition: Do not add oxidant all at once. Syringe-pump the persulfate solution over 2 hours.

-

Switch to Photoredox: If thermal instability persists, use an Ir-photocatalyst at 25°C (Room Temp) .

-

Q: I am using a C2-blocking group to force C4 substitution, but the reaction stalls at 50% conversion. A: The blocking group (often bulky) creates steric hindrance that raises the activation energy for the radical addition.

-

The Fix:

-

Increase Temperature: Bump the reaction from 50°C to 65–70°C . The slight thermal boost helps the nucleophilic alkyl radical overcome the steric barrier of the blocking group.

-

Check Solubility: Ensure the blocking group hasn't made the substrate insoluble in your solvent system (often DCM/Water biphasic). If so, add TFA (Trifluoroacetic acid) to solubilize the pyridine as a salt.

-

Module 3: Troubleshooting Direct C–H Activation (Saturated Piperidine)

Q: I am using a Palladium catalyst with a directing group for direct C4-alkylation. The reaction works at 130°C but fails at 100°C. A: This is expected. Distal C(sp³)–H activation is kinetically demanding.

-

Mechanism: The Pd(II) must undergo a concerted metalation-deprotonation (CMD) pathway. The C4–H bond is unactivated (BDE ~96 kcal/mol).

-

The Temperature Cliff: Below a threshold (typically 110–120°C for Pd-catalyzed distal activation), the energy provided is insufficient to surmount the activation barrier for C–H insertion.

-

Warning: At >140°C, you risk Pd-black precipitation .

-

Recommendation: Maintain 120–130°C but add a ligand stabilizer (e.g., N-acetyl glycine) to protect the active Pd species at this high temperature.

Module 4: Experimental Protocol & Visualization

Workflow Visualization: Choosing the Right Path

Caption: Decision tree for C4-alkylation strategies. Route A (Green) is the standard industrial approach; Route B (Red) is for specialized applications.

Standard Protocol: Thermal Minisci C4-Alkylation (Pyridine Route)

This protocol is optimized for the synthesis of 4-alkylpyridines, which are then reduced to piperidines.

Reagents:

-

Substrate: Pyridine derivative (1.0 equiv)

-

Alkyl Source: Carboxylic Acid (2.0 equiv)

-

Catalyst: AgNO₃ (0.2 equiv)

-

Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)

-

Solvent: DCM:Water (1:1 biphasic)

-

Acid: TFA (1.0 equiv) - Crucial for protonating the pyridine to direct nucleophilic attack.

Step-by-Step:

-

Preparation: Dissolve Pyridine (1 mmol) and Carboxylic Acid (2 mmol) in 5 mL DCM and 5 mL Water. Add TFA (1 mmol).

-

Catalyst Addition: Add AgNO₃ (0.2 mmol).

-

Temperature Set: Heat the biphasic mixture to 50°C (Internal temperature).

-

Note: Do not exceed 60°C initially.

-

-

Oxidant Feed: Dissolve (NH₄)₂S₂O₈ in 2 mL water. Add dropwise over 30 minutes .

-

Why? Slow addition prevents the "radical burst" that leads to polymerization.

-

-

Monitoring: Stir at 50°C for 2 hours. If conversion is low (<40%), raise temp to 65°C for 1 hour.

-

Workup: Basify with NaOH (aq) to pH >10, extract with DCM.

-

Reduction (Step 2): Hydrogenate the crude pyridine using PtO₂ (5 mol%) and H₂ (1 atm) in MeOH/HCl to obtain the piperidine.

Summary of Quantitative Data

| Parameter | Thermal Minisci (Pyridine) | Photoredox Minisci (Pyridine) | Direct Pd-Catalyzed (Piperidine) |

| Optimal Temp | 50–65°C | 20–30°C (RT) | 110–130°C |

| Key Risk (High Temp) | Oxidant decomposition, tarring | Catalyst bleaching, LED overheating | Pd-black precipitation, ligand loss |

| Key Risk (Low Temp) | No reaction (Activation Energy) | Slow kinetics | No C–H insertion |

| C4 Selectivity Source | Protonation/Blocking Groups | Protonation/Blocking Groups | Directing Group Geometry |

References

-

Minisci Reaction Mechanism & Selectivity

- Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun.

-

Photoredox Alkylation of Heterocycles

- Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie Int. Ed.

-

Direct C–H Activation of Piperidines

-

Regioselective Synthesis of C4-Alkylated Pyridines

Sources

- 1. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Crystallization of (1-Benzyl-4-ethylpiperidin-4-yl)methanol Salts

Welcome to the technical support center for the crystallization of (1-Benzyl-4-ethylpiperidin-4-yl)methanol salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystalline forms of this active pharmaceutical ingredient (API). As a tertiary amine, (1-Benzyl-4-ethylpiperidin-4-yl)methanol readily forms salts with various counter-ions, and controlling the solid-state form is paramount for ensuring desired physicochemical properties such as stability, solubility, and bioavailability.

This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot and optimize your crystallization processes effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the development of a crystallization process for piperidine-derived salts.

Q1: What is the most critical first step when developing a crystallization process for a new salt of (1-Benzyl-4-ethylpiperidin-4-yl)methanol?